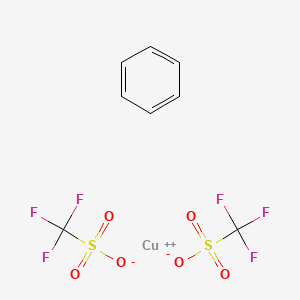

Copper;benzene;trifluoromethanesulfonate

Description

Overview of Copper(I) Complexes in Catalysis and Coordination Chemistry

Copper, an earth-abundant and low-toxicity metal, offers a sustainable alternative to precious metals like palladium, platinum, and gold in catalysis. mdpi.com Copper(I) complexes, in particular, are pivotal in a wide range of chemical transformations. They are instrumental in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental reactions in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key reactions catalyzed by copper(I) complexes include Ullmann couplings, Diels-Alder reactions, and the Huisgen 1,3-dipolar cycloaddition, famously known as the "click" reaction. The catalytic prowess of these complexes stems from the ability of the copper(I) center to cycle through different oxidation states, enabling processes like oxidative addition and reductive elimination. The coordination environment around the copper center, dictated by the supporting ligands, is crucial in tuning the catalyst's reactivity, stability, and selectivity. mdpi.comchemrxiv.org For instance, specifically designed ligands can stabilize the Cu(I) state against air oxidation and disproportionation, even in aqueous environments. chemrxiv.org Researchers have developed a variety of copper(I) complexes that can catalyze reactions such as the direct hydroxylation of benzene (B151609) to phenol (B47542) and the synthesis of triazoles. rsc.orgrsc.org

Significance of Trifluoromethanesulfonate (B1224126) Anion in Modern Synthetic Chemistry

The trifluoromethanesulfonate anion, commonly known as triflate (OTf), is a cornerstone of modern synthetic chemistry due to its distinct properties. wikipedia.org Derived from triflic acid, a superacid, the triflate anion (CF₃SO₃⁻) is exceptionally stable. wikipedia.org This stability is a result of extensive resonance, which delocalizes the negative charge across the three oxygen atoms, and the potent electron-withdrawing effect of the trifluoromethyl (CF₃) group. wikipedia.org

Its primary role in synthesis is that of an excellent leaving group, facilitating reactions like nucleophilic substitutions and cross-couplings. wikipedia.org Crucially, in the context of coordination chemistry, triflate is classified as a weakly coordinating anion. wikipedia.orgresearchgate.net This means it forms relatively weak bonds with metal cations, allowing it to be easily displaced by other reactant molecules. This property is vital for creating a vacant coordination site on the metal catalyst, which is often a prerequisite for catalytic activity. While primarily known as a leaving group, the triflate anion can also act as a nucleophile under certain conditions, participating in or mediating reactions. nih.govacs.org

Role of Arene Ligands, such as Benzene, in Transition Metal Chemistry

Arene complexes are a fundamental class of organometallic compounds where an aromatic ring, like benzene, coordinates to a transition metal. numberanalytics.com This interaction significantly alters the electronic and steric properties of both the metal and the arene, giving rise to unique reactivity. numberanalytics.com Arenes can bind to metals in various modes, described by hapticity (η), which denotes the number of carbon atoms bonded to the metal. numberanalytics.com Common modes include η², η⁴, and η⁶. numberanalytics.com

The discovery of the first arene complex, bis(benzene)chromium, in 1955 opened a vast field of research. numberanalytics.com In these complexes, the arene typically functions as a neutral ligand that can act as a σ-donor and a π-acceptor, influencing the electron density at the metal center. numberanalytics.com While often serving as stable, unreactive "spectator" ligands that provide steric bulk, coordinated arenes can become susceptible to nucleophilic attack, a reactivity pattern exploited in organic synthesis. wikipedia.org The nature of the metal-arene bond is a key area of study, with some complexes exhibiting robust interactions while others, like those with silver, are quite weak. wikipedia.org

Historical Context and Evolution of Research on Copper(I) Arene Complexes

The study of metal-arene complexes dates back to the mid-20th century, with the synthesis of ferrocene (B1249389) and bis(benzene)chromium being landmark achievements that spurred the growth of organometallic chemistry. numberanalytics.comwikipedia.org While chromium, iron, and other transition metals formed the basis of early arene chemistry, the investigation of copper(I)-arene interactions followed a distinct path.

Early research established that copper(I) salts could form complexes with aromatic hydrocarbons. The nature of this bonding, a π-complex interaction between the d-orbitals of copper(I) and the π-system of the arene, became a subject of interest. The development of the Copper(I) trifluoromethanesulfonate benzene complex provided a stable, isolable example of this class of compounds. This allowed for more detailed structural and reactivity studies. Over time, research has evolved from fundamental structural characterization to exploring the catalytic potential of these complexes in various organic transformations. Recent studies have even identified rare η⁶-arene interactions in specifically designed copper(I) complexes, highlighting the ongoing refinement in understanding these systems. nih.gov

Scope and Contemporary Research Significance of Copper;benzene;trifluoromethanesulfonate

Copper(I) trifluoromethanesulfonate benzene complex is a versatile and valuable reagent in contemporary chemical research. chemimpex.com It serves as an effective catalyst for a variety of organic reactions. sigmaaldrich.com

Specific catalytic applications include:

The synthesis of enol-esters. sigmaaldrich.comsigmaaldrich.com

The enantioselective allylic oxidation of cyclic alkenes. sigmaaldrich.comsigmaaldrich.com

The preparation of 2,5-disubstituted pyrrolidine (B122466) derivatives through radical cyclization. sigmaaldrich.comsigmaaldrich.com

The compound's utility stems from the combination of its components. The copper(I) center is the catalytically active site, the weakly coordinating triflate anion facilitates substrate binding, and the benzene ligand provides solubility in organic solvents and stabilizes the complex. chemimpex.comwikipedia.org Beyond catalysis, the complex is also used in materials science for the development of advanced materials such as conductive polymers and nanocomposites. chemimpex.com Its well-defined structure and reactivity profile make it a reliable tool for researchers aiming to construct complex organic molecules and innovate in materials development. chemimpex.com

Physicochemical Properties

| Property | Value |

| Chemical Formula | (CF₃SO₃Cu)₂·C₆H₆ |

| Molecular Weight | 503.34 g/mol sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 160 °C (decomposes) sigmaaldrich.com |

| CAS Number | 42152-46-5 sigmaaldrich.com |

Properties

IUPAC Name |

copper;benzene;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6.2CHF3O3S.Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h1-6H;2*(H,5,6,7);/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMCZVTXAXZJCA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6CuF6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962314 | |

| Record name | Copper(2+) trifluoromethanesulfonate--benzene (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42152-46-5 | |

| Record name | Copper trifluoromethanesulphonate, compound with benzene (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042152465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) trifluoromethanesulfonate--benzene (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper trifluoromethanesulphonate, compound with benzene (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Structural Elucidation

Nature of Copper(I)-Arene (Benzene) Interactions

The interaction between a copper(I) ion and an arene, such as benzene (B151609), is a classic example of metal-π bonding. As a d¹⁰ metal ion, Cu(I) is considered a soft acid, which preferentially interacts with soft bases like the π-electron system of an aromatic ring. bris.ac.uk The primary nature of this bond is attributed to a d → π* back-donation, where electron density from the filled d-orbitals of the copper(I) ion is donated into the empty π* antibonding orbitals of the benzene ring. cmu.edu This interaction is complemented by a weaker σ-donation from the π-system of the benzene to an appropriate empty orbital on the copper ion.

These Cu(I)-arene interactions are generally considered weak, a factor that contributes to the catalytic utility of such complexes. nih.gov The strength of this interaction can be influenced by substituents on the aromatic ring; electron-donating groups tend to increase the stability of the complex, while electron-withdrawing groups, such as fluorine atoms, lead to weaker coordination. cmu.edunih.gov

In the solid state, the coordination of benzene to copper(I) can adopt different hapticities, commonly η² where only two carbon atoms of the ring are formally bonded to the metal center. nih.govnih.gov However, other modes, such as the η⁶ interaction where all six carbon atoms of the arene are engaged, have also been reported, particularly when sterically demanding co-ligands are present. nih.govscilit.com For the copper(I) benzene trifluoromethanesulfonate (B1224126) complex, the formula is often represented as a dimer, (CF₃SO₃Cu)₂·C₆H₆, suggesting a more complex structural arrangement than a simple monomeric unit. sigmaaldrich.comamericanelements.com

Characteristics of Trifluoromethanesulfonate Anion as a Ligand

The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate (OTf⁻), plays a crucial role in the chemistry of the title compound. It is renowned for being a weakly coordinating anion. wikipedia.org

Weakly Coordinating Properties and Their Implications

The status of the triflate anion as a weakly or moderately coordinating ligand stems from two key electronic features. wikipedia.orgresearchgate.netacs.org First, the negative charge is delocalized through resonance across the three sulfonyl oxygen atoms. Second, the potent electron-withdrawing trifluoromethyl group (-CF₃) further pulls electron density away from the sulfonate group, enhancing this charge dispersal. wikipedia.org

This poor nucleophilicity and low coordinating ability have significant implications:

Stabilization of Cationic Species: The triflate anion can stabilize highly reactive cationic metal centers without strongly binding to them, allowing for the isolation of unusual species. acs.org

Facilitation of Catalysis: In catalytic cycles, the triflate anion can be easily displaced by substrate molecules, freeing up a coordination site on the metal center for the catalytic reaction to proceed. nih.gov Its use can promote reactions by creating a more Lewis acidic metal center. wikipedia.org

Formation of "Naked" Metal Ion Precursors: The weak interaction allows for the generation of solvated or weakly coordinated metal ions in solution, which are valuable starting materials in synthesis. nih.gov

While often considered "non-coordinating," triflate is more accurately described as "moderately coordinating," as it will bind to a metal center, especially in the absence of better donor ligands. researchgate.netnih.gov Its coordinating ability is generally considered weaker than that of halides but stronger than anions like hexafluorophosphate (B91526) ([PF₆]⁻). stackexchange.com

Bridging and Non-Bridging Modes of Triflate Coordination

The triflate anion can coordinate to metal centers in several ways. A terminal or non-bridging mode involves coordination through one of its oxygen atoms to a single metal ion. However, it can also act as a bridging ligand , linking two or more metal centers. wikipedia.org

In a bridging mode, the triflate ion uses two of its oxygen atoms to coordinate to two different metal ions, forming a M-O-S-O-M linkage. This is common in polynuclear complexes and is dictated by the stoichiometry and the electronic and steric requirements of the metal centers. Dimeric and polymeric structures featuring bridging triflate anions have been characterized for various metals, including titanium and lead. acs.orgnih.gov The dimeric formula (CF₃SO₃Cu)₂·C₆H₆ strongly implies that the triflate anions act as bridging ligands between the two copper(I) centers, creating a central [Cu₂(OTf)₂] core to which the benzene molecule is coordinated. sigmaaldrich.com

Geometrical Aspects of Copper(I) Coordination Environments

The coordination geometry around a metal ion is a fundamental aspect of its chemistry, dictating reactivity and physical properties.

Influence of Ligand Field on Metal Center Geometry

For transition metals with partially filled d-orbitals, the coordination geometry is significantly influenced by the ligand field stabilization energy (LFSE). However, the copper(I) ion has a d¹⁰ electronic configuration, meaning its d-shell is completely filled. bris.ac.ukrsc.org Consequently, there is no LFSE to favor one geometry over another.

The coordination geometry of Cu(I) is therefore primarily determined by:

Steric Factors: The size and shape of the ligands play a dominant role. Bulky ligands favor lower coordination numbers.

Minimization of Ligand-Ligand Repulsion: Geometries that maximize the distance between ligands are preferred (e.g., linear for 2-coordination, trigonal planar for 3-coordination, and tetrahedral for 4-coordination). bris.ac.ukrsc.org

Common coordination numbers and geometries for Cu(I) are two (linear), three (trigonal planar), and four (tetrahedral). bris.ac.uk This geometric flexibility allows the copper center to readily adapt to the steric and electronic demands of different ligand sets, a property that is crucial in many of its catalytic functions. rsc.org

Dynamic Equilibria of Metal-to-Ligand Ratios in Solution

In solution, coordination complexes are often not static species but exist in dynamic equilibria. This is particularly true for complexes involving weak interactions, such as the Cu(I)-arene bond. nih.gov For copper(I) arene complexes, dissolution in an arene solvent can lead to an equilibrium between species with different metal-to-ligand ratios, for instance, between bis- and tris-arene complexes ([Cu(arene)₂]⁺ and [Cu(arene)₃]⁺). nih.gov

The exchange between coordinated and free ligands is often rapid on the NMR timescale, resulting in the observation of averaged signals rather than distinct signals for each species. cmu.edursc.org The position of the equilibrium can be influenced by several factors including temperature, solvent, and the concentration of the ligands. researchgate.netlibretexts.org This dynamic behavior is a hallmark of the coordination chemistry of copper(I) and is integral to its role in processes where ligand association and dissociation are key steps. rsc.org

Data Tables

Table 1: Properties of Copper(I) Trifluoromethanesulfonate Benzene Complex

| Property | Value | Reference(s) |

| CAS Number | 42152-46-5 | chemimpex.comsigmaaldrich.comchemscene.com |

| Molecular Formula | (CF₃SO₃Cu)₂·C₆H₆ or C₈H₆Cu₂F₆O₆S₂ | sigmaaldrich.comchemscene.com |

| Molecular Weight | 503.34 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow crystal/powder | chemimpex.comtcichemicals.com |

| Melting Point | 160 °C (decomposes) | chemimpex.comsigmaaldrich.com |

Table 2: Coordination Characteristics of Components

| Component | Typical Coordination Behavior | Key Features | Reference(s) |

| Copper(I) Ion (Cu⁺) | 2, 3, or 4-coordinate; Linear, Trigonal Planar, Tetrahedral | d¹⁰ configuration, soft Lewis acid, no LFSE | bris.ac.ukrsc.org |

| Benzene (C₆H₆) | η² or η⁶ π-ligand | Weak d → π* back-bonding interaction with Cu(I) | cmu.edunih.govnih.gov |

| Triflate Anion (OTf⁻) | Weakly/Moderately coordinating; Terminal or Bridging | Charge delocalization, strong inductive effect from -CF₃ | wikipedia.orgacs.orgnih.gov |

Formation of Multinuclear Copper(I) Species and Clusters

Copper(I) ions, with their d¹⁰ electron configuration, exhibit a strong tendency to form multinuclear clusters with various ligands. In the case of arene complexes, the interaction between the copper(I) center and the π-system of the aromatic ring is a key feature.

The primary and most well-documented structural motif for copper(I) benzene trifluoromethanesulfonate is a dimeric architecture. nih.govmdpi.comsigmaaldrich.comsigmaaldrich.com The molecular formula is consistently reported as (CF₃SO₃Cu)₂·C₆H₆, indicating a 2:1 complex between copper(I) triflate and benzene. nih.govmdpi.comsigmaaldrich.comsigmaaldrich.com In this arrangement, two copper(I) triflate units are bridged by a single benzene molecule. This dimeric nature is a common feature for copper(I) arene complexes, especially with simple arenes like benzene and toluene (B28343). sigmaaldrich.com

The arrangement of the dimeric units in the crystal lattice is expected to be governed by intermolecular forces such as C-H···π and π···π stacking interactions.

C-H···π Interactions: These interactions involve the hydrogen atoms of the benzene ligand and the π-system of an adjacent benzene ring. While specific distances and angles for this compound are not detailed in the available literature, these interactions are a common feature in the crystal engineering of aromatic compounds and play a crucial role in stabilizing the three-dimensional structure.

π···π Stacking: The stacking of benzene rings from adjacent dimeric units is another significant contributor to the crystal packing. The geometry of this stacking can vary, from perfectly face-to-face to offset arrangements, and is influenced by the electronic nature of the interacting rings. In copper(I) arene complexes, edge-to-face π-stacking of coordinated benzene molecules has been observed, linking molecular chains. nih.gov

The interplay of these weak interactions results in a well-defined supramolecular architecture, influencing the physical properties of the crystalline material.

The trifluoromethanesulfonate (CF₃SO₃⁻, triflate) anion plays a critical role in the formation and stabilization of the supramolecular network. As a weakly coordinating anion, it allows the benzene to bind to the copper(I) center.

The triflate anion can influence the crystal packing in several ways:

Weak Interactions: The fluorine and oxygen atoms of the triflate anion can participate in weak intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds with the benzene ligands of neighboring complexes. These interactions, although weak, collectively contribute to the stability of the crystal lattice. The presence of the trifluoromethyl group can introduce different supramolecular synthons, leading to variations in crystal packing. rsc.org

The table below summarizes the key structural features of Copper(I) Benzene Trifluoromethanesulfonate.

| Feature | Description |

| Molecular Formula | (CF₃SO₃Cu)₂·C₆H₆ |

| Common Architecture | Dimeric |

| Key Intermolecular Interactions | C-H···π, π···π Stacking |

| Role of Triflate Counterion | Enables benzene coordination, participates in weak intermolecular interactions, influences crystal packing |

Catalytic Applications in Organic Transformations

General Principles of Copper(I) Catalysis

Copper catalysis is a cornerstone of modern organic synthesis, prized for its cost-effectiveness, low toxicity, and high abundance compared to precious metals like palladium. wiley-vch.denih.gov The catalytic prowess of copper is rooted in its ability to exist in multiple oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). numberanalytics.combeilstein-journals.org Copper(I) species are central to many catalytic cycles. These 3d¹⁰ metal centers are electron-rich and can readily engage in oxidative addition with substrates. nih.gov The general mechanism often involves a sequence of steps, including the coordination of reactants to the copper center, oxidative addition, and reductive elimination to release the product and regenerate the active catalyst. numberanalytics.com The diverse chemistry of copper allows it to catalyze reactions through both one- and two-electron mechanisms (radical and polar pathways) and to activate substrates like terminal alkynes. nih.gov

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is fundamental to the construction of complex organic molecules. Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex has proven to be an important catalyst in several classes of C-C bond-forming reactions. acs.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for creating C-C bonds. While historically dominated by palladium catalysts, copper-catalyzed versions have gained prominence for their unique reactivity and economic advantages. nih.govwiley.com

Arylation and C-C Coupling Mechanisms

Copper-catalyzed arylation reactions, which form a bond between an aromatic ring and another fragment, have a long history, dating back to the Ullmann reaction discovered over a century ago. numberanalytics.comacs.org Modern copper catalysis has significantly expanded the scope and efficiency of these transformations.

In a notable example, β-diketones can react with aryl halides in the presence of a copper(I) catalyst to form α-aryl ketones. organic-chemistry.org This process involves the activation of a C-C bond. Mechanistic studies suggest a pathway involving Cu(I) and Cu(III) intermediates, where the copper(I) catalyst undergoes oxidative addition with the aryl halide, followed by reaction with the enolate of the β-diketone and subsequent reductive elimination to form the product. organic-chemistry.org The presence of water can assist in the crucial C-C activation step. organic-chemistry.org

Sulfonylative Suzuki-Miyaura Reactions

A significant advancement in cross-coupling is the copper(I)-catalyzed sulfonylative Suzuki-Miyaura reaction. This process constructs diaryl sulfones, which are important structural motifs in medicinal chemistry, from three separate components. nih.govrsc.org The reaction typically uses a simple copper(I) catalyst, such as copper(I) trifluoromethanesulfonate benzene complex, to couple an aryl boronic acid, an aryl iodide, and a source of sulfur dioxide, like the surrogate DABSO (1,4-diazabicyclooctane·(SO₂)₂). nih.govrsc.orgresearchgate.net

The proposed mechanism involves the formation of a copper-sulfinate intermediate. researchgate.netcapes.gov.br This intermediate can be generated by the reaction of the aryl boronic acid and sulfur dioxide with the copper catalyst. This sulfinate then couples with the aryl iodide to yield the final diaryl sulfone product. nih.gov Researchers have successfully isolated a benzenesulfinate (B1229208) intermediate, providing strong evidence for this mechanistic pathway. nih.gov The versatility of this method allows for the synthesis of a wide range of sulfone-containing molecules. researchgate.netcapes.gov.br

| Reactant 1 | Reactant 2 | SO₂ Source | Catalyst | Product Type | Ref |

| Aryl Boronic Acid | Aryl Iodide | DABSO | Copper(I) triflate benzene complex | Diaryl Sulfone | nih.gov |

| Aryl Boronic Acid | N/A | DABSO | Copper(I) Catalyst | Aryl Sulfinate Salt | capes.gov.br |

Conjugate Additions, Including Asymmetric Variants

The copper-catalyzed conjugate addition, or Michael addition, is a powerful method for C-C bond formation where a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound. beilstein-journals.org Copper(I) trifluoromethanesulfonate benzene complex, particularly in combination with chiral ligands, is highly effective in catalyzing asymmetric conjugate additions (ACAs), which create new stereogenic centers with high enantioselectivity. sigmaaldrich.com

This methodology is one of the most versatile for synthesizing complex chiral molecules. beilstein-journals.org For instance, the combination of copper(I) triflate with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands can catalyze the addition of organometallic reagents, such as dialkylzincs or Grignard reagents, to various Michael acceptors like enones. beilstein-journals.orgresearchgate.net These reactions often proceed with high yields and excellent enantiomeric excess (ee), providing access to valuable chiral building blocks for pharmaceuticals and natural product synthesis. rsc.org

| Michael Acceptor | Nucleophile | Catalyst System | Product | Key Feature | Ref |

| Acyclic α,β-unsaturated ketones | Alkylzincs | Cu(OTf)₂ • C₆H₆ / Chiral Phosphine Ligand | β-Alkylcarbonyls | High yield and enantioselectivity | sigmaaldrich.com |

| Cyclic Dienone | Diethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite Ligand | 1,6-Adduct | High enantioselectivity (89% ee) | beilstein-journals.org |

| α,β,γ,δ-unsaturated diesters | Allyl moieties | Copper Catalyst | 1,6-conjugate adduct | Diastereo- and enantioselective | researchgate.net |

Cycloaddition Reactions (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), [3+2] Cycloadditions)

Cycloaddition reactions are atom-economical processes that form cyclic compounds. Copper(I) catalysts, including the benzene trifluoromethanesulfonate complex, play a pivotal role in promoting these transformations.

The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgnih.gov This [3+2] cycloaddition joins an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org The reaction is exceptionally robust, proceeding under mild, often aqueous conditions, and tolerating a vast array of functional groups. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The active Cu(I) catalyst can be generated from Cu(II) salts with a reducing agent or by using a Cu(I) salt like copper(I) triflate directly. organic-chemistry.orgnih.gov

Beyond the canonical CuAAC, copper catalysts are employed in other [3+2] cycloadditions. For example, copper(I) bromide has been shown to catalyze the reaction of ethynylstibanes with organic azides to produce 5-stibano-1,2,3-triazoles. nih.gov Another variant involves the copper(II)-catalyzed oxidative [3+2] cycloaddition of secondary amines with α-diazo compounds, which proceeds through a cross-dehydrogenative coupling process to form 1,2,3-triazoles under mild, aerobic conditions. rsc.orgnih.gov These examples highlight the broader utility of copper catalysis in constructing diverse five-membered heterocyclic rings. nih.govacs.orgacs.org

C-H Activation and Functionalization Strategies

Copper-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis due to the low cost and low toxicity of copper compared to other transition metals like palladium or rhodium. These reactions allow for the direct conversion of ubiquitous but inert C-H bonds into new C-C, C-N, C-O, or C-S bonds, streamlining synthetic pathways. Copper(I) complexes, such as copper(I) trifluoromethanesulfonate, are key players in these transformations. The catalytic cycles can involve various oxidation states of copper, including Cu(I)/Cu(II) and Cu(I)/Cu(III) pathways.

Strategies often involve the use of directing groups to achieve site-selectivity, where a coordinating group on the substrate guides the copper catalyst to a specific C-H bond. Recent advancements have even led to the use of transient directing groups, which are formed in situ and used in catalytic amounts. Copper-catalyzed C-H functionalization has been successfully applied to a wide range of transformations, including arylations, aminations, and oxygenations of sp², and sp³ C-H bonds.

Oxidation Reactions

Copper(I) benzene trifluoromethanesulfonate is a precursor for catalytically active species in a range of important oxidation reactions.

The aerobic oxidation of primary alcohols to aldehydes is a critical transformation in organic chemistry, and copper catalysts are highly effective for this purpose, offering an environmentally benign alternative to stoichiometric heavy-metal oxidants. A prominent system involves a copper(I) catalyst in conjunction with a nitroxyl (B88944) radical cocatalyst, most commonly 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). In this dual catalytic system, ambient air can be used as the terminal oxidant, with water as the only byproduct.

The catalyst system prepared from a Cu(I) source, such as copper(I) trifluoromethanesulfonate, and TEMPO is highly chemoselective, oxidizing primary alcohols to aldehydes with high efficiency while leaving secondary alcohols and other sensitive functional groups like alkenes, alkynes, and thioethers intact. The reactions are typically performed under mild conditions in solvents like acetonitrile (B52724).

Copper(I) trifluoromethanesulfonate benzene complex, in combination with chiral ligands, is a highly effective catalyst for the enantioselective allylic oxidation of cyclic alkenes. dntb.gov.uarsc.orgchemicalbook.com This reaction, a variant of the Kharasch-Sosnovsky reaction, introduces an acyloxy group at the allylic position of an alkene with high levels of stereocontrol. The reaction typically employs a peroxy ester, such as tert-butyl peroxybenzoate, as the oxidant.

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Chiral bis(oxazoline) ligands have proven to be particularly effective in this context. Research has shown that this catalytic system can be applied to a variety of cyclic alkenes, delivering chiral allylic esters, which are valuable building blocks in asymmetric synthesis, in good yields and with excellent enantioselectivity.

Table 2: Enantioselective Allylic C-H Oxidation of Terminal Alkenes

| Alkene Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Phenyl-1-butene | (S)-tBu-Box | 78 | 94 |

| 4-(4-Fluorophenyl)-1-butene | (S)-tBu-Box | 72 | 93 |

| 4-(4-Chlorophenyl)-1-butene | (S)-tBu-Box | 75 | 93 |

| 4-(Naphthalen-2-yl)-1-butene | (S)-tBu-Box | 80 | 95 |

| (4-Methylenecyclohexan-1-yl)benzene | (S)-tBu-Box | 74 | 96 |

Data derived from a copper-catalyzed allylic oxidation system.

Other Significant Transformations

The catalytic activity of the copper trifluoromethanesulfonate system extends beyond the previously mentioned reactions. The potent Lewis acidity of the copper center, particularly in its Cu(II) state which can be formed in situ, facilitates a range of transformations.

Copper(II) triflate, closely related to the title compound, is known to catalyze:

Diels-Alder and Cyclopropanation Reactions: It acts as a Lewis acid to activate dienophiles or olefins for these cycloadditions.

Aziridination: It promotes the reaction between diazo esters and imines to form aziridines.

Aldol (B89426) Condensations: It catalyzes the syn-selective aldol reaction of silyl (B83357) enol ethers with aldehydes.

Friedel-Crafts Reactions: It is an effective catalyst for both acylation and alkylation of aromatic compounds.

Furthermore, the copper(I) trifluoromethanesulfonate benzene complex itself has been utilized in the preparation of 2,5-disubstituted pyrrolidine (B122466) derivatives and in asymmetric conjugate additions of alkylzincs to α,β-unsaturated ketones, showcasing its broad utility in constructing complex molecular architectures. dntb.gov.ua

Table of Mentioned Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| Acetic Acid | CH₃COOH |

| Acetonitrile | CH₃CN |

| Benzoic Acid | C₆H₅COOH |

| tert-Butyl peroxybenzoate | C₁₁H₁₄O₃ |

| Copper(I) benzene trifluoromethanesulfonate | (CF₃SO₃Cu)₂·C₆H₆ |

| Copper(I) Iodide | CuI |

| Copper(II) trifluoromethanesulfonate | Cu(OTf)₂ |

| Cyclohexylacetylene | C₈H₁₂ |

| Enol Ester | R(R')C=C(R'')OC(=O)R''' |

| Phenylacetylene | C₆H₅C≡CH |

| Pivalic Acid | (CH₃)₃CCOOH |

| TEMPO | C₉H₁₈NO |

| Thioacetal | R₂C(SR')₂ |

| Thiol | R-SH |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

Synthesis of Nitrogen-Containing Heterocyclic Derivatives

The copper(I) trifluoromethanesulfonate benzene complex has proven to be a potent catalyst for the synthesis of nitrogen-containing heterocycles, most notably in the preparation of 2,5-disubstituted pyrrolidines. Research has demonstrated that (CuOTf)₂·C₆H₆ catalyzes the cyclization of unsaturated N-benzoyloxy sulfonamides to yield the corresponding pyrrolidine derivatives. This transformation proceeds through the generation of a sulfonamidyl radical, which then undergoes an intramolecular cyclization.

The reaction is typically carried out in a solvent such as dichloroethane under reflux conditions. The process is applicable to a range of N-4- and N-5-alkenyl and alkynyl N-benzoyloxy sulfonamides, showcasing its versatility in synthesizing variously substituted pyrrolidines. The mechanism involves the addition of the sulfonamidyl radical to the intramolecular unsaturated bond or, in some cases, allylic hydrogen abstraction by the radical intermediate.

A study on the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines also explored the use of (CuOTf)₂·C₆H₆. In these investigations, the catalyst was used in the cyclization of N-mesyl-N-(1-phenylhept-6-en-3-yl)pivalamide. The reaction conditions were optimized, and it was found that the choice of solvent and the presence of ligands could influence the yield and stereoselectivity of the product. For instance, using (CuOTf)₂·C₆H₆ in N-methyl-2-pyrrolidone (NMP) as a solvent resulted in a good yield of the desired pyrrolidine with a notable preference for the cis isomer. lookchem.com

Table 1: Synthesis of 2,5-Disubstituted Pyrrolidines using (CuOTf)₂·C₆H₆

| Substrate | Catalyst System | Solvent | Yield (%) | Product (cis/trans ratio) | Reference |

|---|---|---|---|---|---|

| N-Mesyl-N-(1-phenylhept-6-en-3-yl)pivalamide | (CuOTf)₂·C₆H₆ | Dichloroethane | 80 | 40/60 | lookchem.com |

Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of significant interest in medicinal and materials chemistry due to its ability to modulate the electronic and physical properties of the parent compound. The copper(I) trifluoromethanesulfonate benzene complex, often in conjunction with other copper salts like Cu(OTf)₂, serves as a key catalyst in various trifluoromethylation reactions.

One prominent application is the copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids. rsc.orgorganic-chemistry.orgnih.gov These reactions typically employ an electrophilic trifluoromethylating reagent, such as Togni's reagent. The reaction proceeds under mild conditions and demonstrates a high degree of functional group tolerance, accommodating ketones, esters, and amides. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, a system comprising CuI, 1,10-phenanthroline (B135089) as a ligand, and K₂CO₃ as a base in diglyme (B29089) has been shown to be effective. organic-chemistry.org While CuI is specified in this system, the fundamental copper-catalyzed process provides a basis for the application of other copper(I) sources like the benzene complex.

Furthermore, copper(I) catalysts, including the trifluoromethanesulfonate benzene complex, have been utilized in the trifluoromethylation of unactivated alkenes. nih.govnih.gov This method allows for the synthesis of allylic trifluoromethylated products, which can be challenging to access through other means. The reaction conditions are generally mild, which permits the trifluoromethylation of substrates with a variety of functional groups, such as unprotected alcohols, protected amines, esters, and amides. nih.gov The choice of the specific copper(I) source can influence the reaction's efficiency and selectivity. For example, in the trifluoromethylation of 4-phenyl-1-butene, various Cu(I) catalysts were evaluated, with (MeCN)₄CuPF₆ showing slightly superior results in some optimizations. nih.gov However, the underlying principle of copper-catalyzed radical or organometallic pathways remains central to these transformations.

Table 2: Copper-Catalyzed Trifluoromethylation Reactions

| Substrate Type | Trifluoromethylating Reagent | Catalyst System | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Boronic Acids | Togni's Reagent | CuI / 1,10-phenanthroline | K₂CO₃, diglyme, 35°C | Trifluoromethylated Arenes | organic-chemistry.org |

Mechanistic Insights and Theoretical Investigations

Elucidation of Catalytic Cycles Involving Copper(I)

Catalytic reactions involving copper(I) species are rarely straightforward, often involving complex equilibria between different copper oxidation states. The trifluoromethanesulfonate (B1224126) (triflate, OTf) anion, being a poor ligand, plays a crucial role by leaving the copper center coordinatively unsaturated and highly reactive.

The mechanism of many copper-catalyzed reactions has been a subject of extensive investigation, with the Cu(I)/Cu(III) redox couple emerging as a common pathway, particularly in cross-coupling reactions. wikipedia.org This manifold is often proposed as an alternative to mechanisms involving harsher reagents. In this cycle, the active Cu(I) catalyst undergoes oxidative addition with a substrate (e.g., a diaryliodonium salt) to form a transient Cu(III) intermediate. beilstein-journals.org This high-valent species then participates in reductive elimination to form the desired product, regenerating the Cu(I) catalyst. beilstein-journals.org

Computational studies using Density Functional Theory (DFT) have been instrumental in supporting the viability of the Cu(I)/Cu(III) cycle. researchgate.net For instance, in the copper-catalyzed fluorination of diaryliodonium salts, the oxidation of various potential Cu(I) active catalysts to form a cis-Ar(F)Cu(III) intermediate is proposed to be the rate-limiting step. Subsequent Ar-F bond-forming reductive elimination from the Cu(III) center is calculated to be a very facile process.

Alongside the Cu(I)/Cu(III) pathway, other redox cycles are also operative. A Cu(I)/Cu(II) cycle involving single-electron transfer (SET) or radical-type processes is frequently invoked. wikipedia.org In many transformations, the initial reduction of a Cu(II) salt, such as copper(II) triflate (Cu(OTf)₂), to a Cu(I) species is a key preliminary step. researchgate.net In atom transfer radical polymerization (ATRP) catalyzed by copper triflate, the process involves a one-electron oxidation of the Cu(I) catalyst to a Cu(II) species. cmu.edu The reaction can be initiated with a Cu(II)/Cu(0) system, which generates the active Cu(I) species in situ. cmu.edu

The choice between a two-electron (Cu(I)/Cu(III)) and a one-electron (Cu(I)/Cu(II)) pathway is subtle and can be influenced by the nature of the substrates, ligands, and reaction conditions.

Ligand exchange is a fundamental process in catalysis, allowing for the coordination of reactants to the metal center and the release of products. For the copper(I) benzene (B151609) trifluoromethanesulfonate complex, the benzene molecule itself is a weakly bound ligand. Its dissociation is a prerequisite for the catalytic cycle to begin, freeing a coordination site on the Cu(I) center for substrate binding.

The energy required to break the bond between the copper ion and its ligands is a critical parameter. Studies on gas-phase copper(I) complexes provide insight into these interactions. The relative bond dissociation energies for various organic molecules with Cu(I) have been determined, showing how ligand structure affects complex stability. acs.org Theoretical calculations have also been employed to predict the bond dissociation energies in complexes like [Cu(NO)nAr_m_]⁺, illustrating that the binding energy of one ligand is influenced by the presence of others. researchgate.net For example, as the number of argon atoms complexed to a [Cu(NO)₂]⁺ core increases, the binding energy of the NO ligands decreases, indicating a weakening of the bond. researchgate.net This principle applies to the benzene complex, where the coordination of a reactant molecule would be expected to facilitate the dissociation of the arene.

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of intermediates in a catalytic cycle provide the most compelling evidence for a proposed mechanism. Spectroscopic and structural studies have been vital in identifying the key players in reactions catalyzed by copper(I) trifluoromethanesulfonate.

The title compound, copper(I) trifluoromethanesulfonate benzene complex, is itself an example of an arene-copper(I) π-complex. In these species, the electron density of the aromatic ring's π-system interacts with the empty orbitals of the Cu(I) ion. Such complexes are often the first step in the activation of aromatic substrates.

Homoleptic Cu(I)-arene complexes, where the copper ion is coordinated only to arene ligands, have been synthesized and characterized, particularly with weakly coordinating anions like those derived from fluorinated alkoxyaluminates. These studies confirm the ability of arenes, including benzene, to act as ligands for Cu(I). For instance, dissolving a suitable Cu(I) precursor in benzene can lead to the formation of [Cu(C₆H₆)₂₋₃]⁺ complexes. NMR spectroscopy confirms the interaction, showing a downfield shift for the benzene protons when coordinated to the copper center.

Table 1: Selected Bond Dissociation Energies for Gas-Phase Cu(I) Ligand Complexes This table presents representative data to illustrate the concept of ligand binding energies with Cu(I).

| Ligand (L) | Bond Dissociation Energy (D(Cu⁺-L)) (kcal/mol) | Reference Concept |

|---|---|---|

| Nitric Oxide (NO) in [Cu(NO)₂]⁺ | 30.2 | researchgate.net |

| Nitric Oxide (NO) in [Cu(NO)₂(Ar)]⁺ | 23.2 | researchgate.net |

| Benzene | 38.5 ± 2.3 | General literature values for cation-π interactions. dntb.gov.ua |

| Toluene (B28343) | 41.5 ± 2.3 | General literature values for cation-π interactions. dntb.gov.ua |

Note: The values are illustrative and sourced from various studies on cation-π interactions and specific complex dissociations. Exact values can vary with experimental or computational methods.

These π-complexes can be considered resting states from which more reactive species are formed, or as key intermediates in reactions such as electrophilic carbofunctionalization of alkynes. acs.org

Following the initial π-complex formation, a more tightly bound organocopper species containing a direct copper-carbon σ-bond is often generated. nih.gov Organocopper compounds typically feature copper in the +1 oxidation state and are known as mild, selective nucleophiles. wikipedia.org They can be formed in situ from a copper(I) source, like CuOTf, and an organolithium or Grignard reagent. wikipedia.org

In many catalytic processes, the copper(I) triflate complex is a precursor to these reactive organocopper intermediates. For example, in trifluoromethylation reactions, a [CuCF₃] species can be generated in situ from a trifluoromethyl source and a copper reagent. beilstein-journals.org The formation of such intermediates has been confirmed by spectroscopic methods like ¹⁹F NMR. beilstein-journals.org Similarly, arylcopper species are key intermediates in Ullmann-type and other cross-coupling reactions. uu.nl These compounds can exist as various aggregates, and their reactivity is influenced by the presence of other ligands and salts. uu.nl The use of bidentate C,N- or C,C-ligands can stabilize otherwise unstable organocopper compounds, allowing for their isolation and structural characterization, which in turn provides insight into the plausible structures of transient intermediates formed with monodentate ligands like benzene. wikipedia.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic analyses provide quantitative data on reaction rates, transition states, and the relative stability of intermediates, offering deep mechanistic insights.

Kinetic studies of reactions catalyzed by copper triflate have helped to elucidate the roles of different species. In certain polymerizations, linear kinetics are observed, which provides information about the concentration and stability of the propagating radical species and the relative rates of activation and deactivation. cmu.edu

A powerful tool for investigating reaction mechanisms is the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent electronic effects. libretexts.orgdntb.gov.ua By plotting the logarithm of the reaction rate (log k) against the Hammett substituent constant (σ), a reaction constant (ρ) is obtained. libretexts.org The sign and magnitude of ρ give information about charge development in the transition state of the rate-determining step. For example, a large positive ρ value indicates that a negative charge is building up (or a positive charge is being dissipated) in the transition state, as the reaction is accelerated by electron-withdrawing groups. libretexts.org Such analyses have been applied to copper-catalyzed reactions to support proposed mechanisms. nih.gov

Table 2: Principles of Hammett Analysis

| Reaction Constant (ρ) | Interpretation |

|---|---|

| ρ > 0 (Positive) | Reaction is aided by electron-withdrawing substituents. Negative charge is built up, or positive charge is lost, in the rate-determining transition state. |

| ρ < 0 (Negative) | Reaction is aided by electron-donating substituents. Positive charge is built up, or negative charge is lost, in the rate-determining transition state. |

| Small |ρ| | Little charge is developed in the transition state; may indicate a radical mechanism. |

| Large |ρ| | Significant charge development in the transition state; often indicates an ionic mechanism. |

From a thermodynamic standpoint, DFT calculations have become an indispensable tool for mapping the potential energy surfaces of reaction pathways. These studies calculate the free energies of reactants, intermediates, transition states, and products. For instance, in a DFT study of a copper-catalyzed arylation-cyclization, the free energy of a key five-coordinate Cu(III) intermediate was calculated to be 17.6 kcal/mol above the preceding state, providing a quantitative measure of its stability and the feasibility of its formation. beilstein-journals.org Such calculations allow for the comparison of different possible mechanistic pathways and the identification of the most likely rate-determining step.

Determination of Rate-Limiting Steps

In a computational mechanistic study of copper(III)-catalyzed carboarylation–ring closure reactions, the ring formation step was identified as the rate-determining step. beilstein-journals.org The activation free energy barrier for this step was calculated to be 22.6 kcal/mol. beilstein-journals.org This finding is crucial for optimizing reaction conditions to favor the desired product formation. For instance, in a copper-catalyzed asymmetric synthesis of silicon-stereogenic benzoxasiloles, the activation energy for the main reaction was found to be 39.21 kJ/mol, while a competing side reaction had a higher activation energy of 59.72 kJ/mol. researchgate.net This difference highlights the importance of precise control over reaction parameters to enhance product yield. researchgate.net

Table 1: Calculated Activation Energies for Rate-Limiting Steps in Copper-Catalyzed Reactions

| Reaction Type | Rate-Limiting Step | Calculated Activation Energy | Source |

| Copper(III)-catalyzed carboarylation–ring closure | Ring formation | 22.6 kcal/mol | beilstein-journals.org |

| Copper-catalyzed asymmetric synthesis of silicon-stereogenic benzoxasiloles | Main reaction | 39.21 kJ/mol | researchgate.net |

| Copper-catalyzed asymmetric synthesis of silicon-stereogenic benzoxasiloles | Side reaction | 59.72 kJ/mol | researchgate.net |

Energy Profile Calculations for Catalytic Cycles

Energy profile calculations provide a comprehensive map of the energy changes that occur throughout a catalytic cycle. These profiles chart the relative energies of reactants, intermediates, transition states, and products, offering a visual representation of the reaction's thermodynamic and kinetic feasibility.

For example, a calculated free energy profile for a copper-catalyzed asymmetric synthesis revealed the energetic landscape of the entire catalytic cycle. researchgate.net Such profiles are constructed by calculating the Gibbs free energy for each stationary point along the reaction coordinate. In a study on copper-catalyzed tandem arylation–cyclization reactions, the free energy profiles for different potential reaction pathways were compared. beilstein-journals.org The calculations showed that after the formation of an initial intermediate, which was stabilized at 5.7 kcal/mol, the reaction could proceed through distinct routes. beilstein-journals.org The calculations also revealed a significant release of free energy (over 70 kcal/mol) upon formation of the final product adduct, indicating a strong thermodynamic driving force for the reaction. beilstein-journals.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the mechanisms of reactions involving copper complexes. These methods allow for the detailed examination of molecular structures, electronic properties, and reaction pathways that are often difficult or impossible to study experimentally.

Application of Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as the copper(I) trifluoromethanesulfonate benzene complex and its reactive intermediates. DFT calculations have been successfully applied to elucidate the mechanisms of various copper-catalyzed reactions, including cross-coupling, cycloaddition, and hydroxylation reactions. beilstein-journals.orgnih.govdntb.gov.uanih.govresearchgate.net

In the study of a copper-catalyzed sulfonylative Suzuki–Miyaura reaction, DFT calculations were employed to investigate the electronic effects of different ligands on the catalytic activity. nih.gov Natural Population Analysis (NPA) charges were computed for various bipyridyl ligands to understand their influence on the copper center. nih.gov DFT has also been used to explore the mechanism of copper-catalyzed boracarboxylation of alkenes with CO2 and diboron. researchgate.net These studies provide deep mechanistic insights by comparing the competing reaction pathways and identifying the key factors that control the reaction's selectivity. researchgate.net For instance, it was found that the success of a three-component reaction depended on the preferential insertion of copper-boryls into an alkene over CO2, while the subsequent copper-alkyl intermediate showed the reverse preference. researchgate.net

Modeling of Transition States and Electronic Structures

The modeling of transition states is a cornerstone of computational mechanistic studies, as it allows for the calculation of activation energies and the understanding of bond-forming and bond-breaking processes. DFT calculations are frequently used to locate and characterize the geometry and energy of transition states in copper-catalyzed reactions.

For example, in a study of a copper(II) complex formation, DFT was used to identify three transition states along the proposed reaction pathway. dntb.gov.ua The geometrical parameters, such as bond lengths, of these transition states were analyzed to understand the transformation from reactants to products. dntb.gov.ua Similarly, in the investigation of a copper-catalyzed tandem arylation–cyclization, the transition state for the rate-determining ring closure step was modeled. beilstein-journals.org

The electronic structure of copper complexes is also a key area of computational investigation. A quantum-chemical study on the binding of copper to benzene revealed that different coordination modes (η¹, η², and η⁶) have very similar energies, suggesting that the copper atom is highly mobile within the complex. nih.gov This flat potential energy surface for the rotation of the arene ligand is a common feature of metal-arene complexes. nih.gov Computational studies have also examined the electronic effects on bond lengths, noting that such effects appear to have a small impact on the length of the copper-carbon bond in certain complexes. nih.gov

Table 2: Computationally Investigated Parameters for Copper Complexes

| Parameter | Method | Finding | Source |

| NPA Charges | DFT | Used to quantify electronic effects of ligands on the copper center. | nih.gov |

| Coordination Modes (Cu-benzene) | Quantum-chemical calculations | η¹, η², and η⁶ coordination modes differ only marginally in energy. | nih.gov |

| Cu-C Bond Length | DFT | Electronic effects appear to have a small impact on the bond length. | nih.gov |

| Thermodynamic Stability | DFT | S-bound copper(III) sulfinate is ~3 kJ mol⁻¹ more stable than the O-bound isomer. | nih.gov |

Advanced Characterization Methodologies in Research

Vibrational Spectroscopy for Ligand and Anion Identification

Vibrational spectroscopy is a powerful, non-destructive tool for identifying the functional groups and bonding arrangements within a molecule. For copper(I) benzene (B151609) trifluoromethanesulfonate (B1224126), it serves to confirm the presence and coordination of both the benzene ligand and the trifluoromethanesulfonate (triflate) anion.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound. The analysis of the IR spectrum for this complex involves identifying the characteristic bands for the triflate anion and the benzene ligand, paying close attention to shifts that indicate coordination to the copper(I) center.

The trifluoromethanesulfonate anion (CF₃SO₃⁻) is a weakly coordinating anion, and its vibrational frequencies are well-documented. Its presence is typically confirmed by several strong absorption bands. The symmetric and asymmetric stretching modes of the SO₃ group are particularly informative.

Coordination of the benzene molecule to a metal center, such as copper(I), leads to a reduction in its high D₆h symmetry. This change causes vibrational modes that are IR-inactive in free benzene to become IR-active and can induce shifts in the frequencies of existing modes. srce.hr A notable example is the out-of-plane C-H bending mode (A₂ᵤ in D₆h symmetry), which appears around 675 cm⁻¹ in free benzene and often shifts upon complexation. rsc.orgacs.org

Table 1: Characteristic Infrared Frequencies for Components of Copper(I) Benzene Trifluoromethanesulfonate

| Vibrational Mode | Component | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| ν(C-H) stretch | Benzene | 3100-3000 | Aromatic C-H stretching region. |

| ν(C=C) stretch | Benzene | 1479 | Ring stretching mode, may shift upon coordination. acs.org |

| γ(C-H) out-of-plane bend | Benzene | 675 | A₂ᵤ mode in free benzene; shift indicates π-coordination. acs.orgresearchgate.net |

| νₐₛ(SO₃) stretch | Triflate Anion | ~1260 | Asymmetric SO₃ stretching, often a strong, broad band. acs.org |

| νₛ(SO₃) stretch | Triflate Anion | ~1030 | Symmetric SO₃ stretching. acs.org |

This table is generated based on data for the individual components and expected shifts upon complexation.

Raman spectroscopy is complementary to IR spectroscopy and involves the inelastic scattering of monochromatic light. According to the rule of mutual exclusion for centrosymmetric molecules like free benzene (D₆h symmetry), vibrations that are Raman-active are IR-inactive, and vice versa. However, upon coordination to copper(I), the symmetry is lowered, and this rule may break down, causing modes to appear in both spectra.

The most intense bands in the Raman spectrum of the triflate anion are typically associated with the symmetric stretching modes. The symmetric SO₃ stretch is a particularly strong and characteristic peak. For benzene, the ring-breathing mode is a strong and sharp Raman band, making it an excellent diagnostic peak for the presence of the arene ligand.

Research on related metal-triflate complexes and copper(I)-arene systems indicates that Raman spectroscopy is highly effective for observing both the anion and the ligand. chemguide.co.ukrhhz.netnih.gov The Cu-S stretching vibration in related complexes is often observed in the low-frequency region, typically below 400 cm⁻¹. epfl.ch

Table 2: Characteristic Raman Frequencies for Components of Copper(I) Benzene Trifluoromethanesulfonate

| Vibrational Mode | Component | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| ν(C-H) stretch | Benzene | ~3060 | A₁g symmetric "breathing" mode of C-H bonds. |

| ν(C-C) ring breathing | Benzene | ~992 | A₁g mode, characteristically strong and sharp in arenes. acs.org |

| νₛ(SO₃) stretch | Triflate Anion | ~1032 | Strong, symmetric stretch of the sulfonate group. nih.gov |

| δₛ(CF₃) bend | Triflate Anion | ~760 | Symmetric bending of the trifluoromethyl group. acs.org |

This table is generated based on data for the individual components and general observations in related metal complexes.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of UV or visible light. For copper(I) benzene trifluoromethanesulfonate, this technique provides insight into the nature of the metal-ligand bonding.

The UV-Vis absorption spectrum of the complex is expected to be a composite of transitions originating from the benzene ligand and charge-transfer transitions involving the copper(I) center. The copper(I) ion has a d¹⁰ electronic configuration, which means that d-d electronic transitions are forbidden and thus not observed.

The spectrum is therefore typically dominated by two types of transitions:

π → π* Transitions: These are internal electronic transitions within the benzene ligand. In free benzene, symmetry-forbidden transitions occur around 260 nm, with more intense, allowed transitions appearing at shorter wavelengths (~200 nm and ~180 nm). acs.orgnih.gov Upon coordination to copper(I), these bands may experience a shift in wavelength (typically a red shift) and an increase in intensity.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the excitation of an electron from a filled d-orbital on the copper(I) center to an empty π* anti-bonding orbital on the benzene ligand. MLCT bands are characteristic of copper(I) complexes with unsaturated ligands and are often broad and intense. rsc.orglibretexts.org In similar copper(I) complexes with aromatic ligands, these bands are frequently observed in the near-UV region. researchgate.net

Many copper(I) complexes are known to be luminescent, a property that has led to extensive research for applications in areas like organic light-emitting diodes (OLEDs). nih.govchemrxiv.org The luminescence in these compounds typically arises from the decay of an excited state to the ground state. For copper(I) complexes, emission is often phosphorescence from a triplet excited state (e.g., ³MLCT) or thermally activated delayed fluorescence (TADF), which involves reverse intersystem crossing from a triplet state back to an emissive singlet state. rsc.orgresearchgate.net

The emission properties, including the wavelength, quantum yield, and lifetime, are highly sensitive to the geometric structure of the complex in the excited state. acs.org Copper(I) complexes often undergo a flattening distortion in the excited state, which can provide a non-radiative decay pathway, quenching luminescence in solution. acs.org However, in the solid state or with bulky ligands that prevent this distortion, high quantum yields can be achieved. acs.orgacs.org

While specific photoluminescence data for (CF₃SO₃Cu)₂·C₆H₆ is not extensively reported, studies on analogous systems, such as dinuclear copper(I) halide complexes with 1,2-bis(diphenylphosphino)benzene, show intense blue-green photoluminescence in the solid state (emission peaks from 492–533 nm) with high quantum yields (up to 0.8). acs.orgacs.org This suggests that copper(I) benzene trifluoromethanesulfonate is also likely to be emissive, with the emission originating from a metal-to-ligand or mixed metal/anion-to-ligand charge-transfer excited state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the characterization of copper(I) benzene trifluoromethanesulfonate, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation, making it ideal for studying organometallic complexes. researchgate.netnih.gov

The analysis can confirm the molecular weight of the complex and provide structural information through the study of its fragmentation patterns. The molecular formula of the dimeric complex is C₈H₆Cu₂F₆O₆S₂, corresponding to a monoisotopic mass of approximately 501.81 Da and an average mass of 503.34 Da.

In a typical ESI-MS experiment, the molecular ion or related adducts would be observed. Subsequent fragmentation, often induced by collision-induced dissociation (CID) in an MS/MS experiment, reveals the connectivity of the complex. nih.govrsc.org

Table 3: Predicted Ions and Fragments in the Mass Spectrum of Copper(I) Benzene Trifluoromethanesulfonate

| m/z (approx.) | Ion/Fragment Formula | Identity / Fragmentation Pathway |

|---|---|---|

| 502 | [C₈H₆Cu₂F₆O₆S₂]⁺ | Molecular ion of the dimer (M⁺) |

| 424 | [C₂Cu₂F₆O₆S₂]⁺ | Loss of benzene from the molecular ion [M - C₆H₆]⁺ |

| 287 | [C₇H₆CuF₃O₃S]⁺ | Monomeric unit [Cu(C₆H₆)(OTf)]⁺ |

| 149 | [CF₃SO₃]⁻ | Triflate anion (observed in negative ion mode). nih.gov |

| 141 | [Cu(C₆H₆)]⁺ | Copper-benzene cation, a very common fragment in arene-metal complexes. |

This table outlines plausible fragmentation patterns based on the structure of the complex and general principles of mass spectrometry. chemguide.co.uklibretexts.org The observation of specific ions depends on the instrumental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful tool for analyzing the composition of Copper(I) benzene trifluoromethanesulfonate in solution. gamry.comwikipedia.org As a particularly gentle ionization method, ESI-MS is well-suited for thermally fragile and non-covalent organometallic complexes, allowing for the transfer of ions from solution to the gas phase with minimal fragmentation. wikipedia.orgquora.com This technique is crucial for identifying the aggregation states of organocopper compounds in solution. gamry.com For Copper(I) benzene trifluoromethanesulfonate, whose formula is often represented as a dimer, (CuOTf)₂·C₆H₆, ESI-MS can confirm the presence of such dimeric species as well as other potential aggregates. gamry.comsigmaaldrich.com

The analysis would involve dissolving the compound in a suitable solvent and introducing it into the spectrometer. The resulting mass spectrum would be expected to show peaks corresponding to the molecular ions and various fragments. The mildness of the ionization process helps preserve the weak copper-benzene interaction for detection. quora.com By analyzing the mass-to-charge ratio (m/z) of the detected ions, researchers can deduce the stoichiometry and aggregation of the complex in the solution phase. gamry.com Variations in experimental conditions, such as cone voltage, can be used to induce fragmentation intentionally, providing further structural information. quora.com

Table 1: Hypothetical ESI-MS Data for Copper(I) Benzene Trifluoromethanesulfonate

| Detected Ion/Fragment | Proposed Formula | Expected m/z (for ⁶³Cu) |

| Copper(I) Ion | [Cu]⁺ | 63 |

| Benzene-Copper(I) Cation | [Cu(C₆H₆)]⁺ | 141 |

| Copper(I) Triflate Fragment | [Cu(CF₃SO₃)] | 212 |

| Dimeric Cationic Fragment | [Cu₂(CF₃SO₃)]⁺ | 275 |

| Full Complex Cation | [(CuOTf)₂·C₆H₆]⁺ | 503 |

Note: This table is illustrative, based on the compound's structure. Actual spectra may show different or additional fragments depending on solvent and instrumental conditions.

Electrochemical Investigation Techniques

The electrochemical properties of Copper(I) benzene trifluoromethanesulfonate are fundamental to understanding its reactivity, particularly the accessible oxidation states of the copper center.

Cyclic Voltammetry (CV) for Redox Potentials and Reversibility

Cyclic Voltammetry (CV) is a primary technique for investigating the redox behavior of the compound. By scanning the potential of a working electrode in a solution containing the complex, a voltammogram is produced that reveals information about the oxidation and reduction processes. researchgate.net For Copper(I) benzene trifluoromethanesulfonate, the key process of interest is the Cu(I)/Cu(II) redox couple. nih.gov

Studies on related copper(I)-arene complexes show that the coordination environment, including the weakly bound arene and the trifluoromethanesulfonate anion, significantly influences the redox potential. researchgate.net The Cu(I)/Cu(II) couple in similar complexes is often found to be electrochemically quasi-reversible. nih.gov The formal potential (E°') for the oxidation of Cu(I) to Cu(II) provides a quantitative measure of the stability of the +1 oxidation state. A higher degree of fluorination in arene ligands has been shown to lead to weaker coordination and, consequently, higher Cu+/Cu redox potentials. researchgate.net The presence of the benzene ligand in the title compound is expected to stabilize the Cu(I) center, influencing the potential required for its oxidation. researchgate.netnih.gov

Table 2: Typical Redox Potentials for Related Copper(I) Complexes

| Complex Type | Redox Couple | Typical Potential Range (vs. NHE) | Reversibility |

| Copper Polypyridyl Complexes | Cu(I)/Cu(II) | +0.2 V to +1.1 V nih.gov | Quasi-reversible to Reversible |

| Copper Arene Complexes | Cu(I)/Cu(II) | +0.7 V to >+1.5 V researchgate.net | Varies with ligand |

Note: NHE = Normal Hydrogen Electrode. Potentials are highly dependent on the solvent system and specific ligand structure.

Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) is another valuable electrochemical method where the potential is swept linearly in one direction to observe the potential at which an oxidation or reduction event occurs. rsc.org For Copper(I) benzene trifluoromethanesulfonate, an anodic sweep would be used to study the oxidation of Cu(I) to Cu(II). The resulting LSV curve plots current versus potential, showing a peak at the potential where the oxidation is most favorable. researchgate.net

This technique is particularly useful for determining the oxidation potential and can provide insights into the kinetics of the electron transfer process. rsc.orggamry.com While CV scans the potential in both forward and reverse directions to probe the stability of the generated species, LSV is sufficient for identifying the potential of an irreversible or single-step redox event. rsc.org The information obtained from LSV is complementary to CV, helping to build a complete picture of the compound's electrochemical behavior. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the kinetics of electrochemical processes at the electrode-solution interface. researchgate.net By applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a wide range of frequencies, EIS provides information about the resistance and capacitance elements of the electrochemical cell. researchgate.netmdpi.com

When applied to Copper(I) benzene trifluoromethanesulfonate, EIS can be used to determine the charge-transfer resistance (Rct) for the Cu(I)/Cu(II) redox reaction. gamry.comgamry.com The charge-transfer resistance is inversely proportional to the rate of electron transfer at the electrode surface; a smaller Rct indicates faster kinetics. gamry.com The resulting data is typically plotted in a Nyquist plot (imaginary vs. real impedance) and fitted to an equivalent circuit model. mdpi.com This model includes components representing the solution resistance, the double-layer capacitance at the electrode surface, and the Faradaic impedance, which contains the Rct. nih.govresearchgate.net This analysis provides a deeper understanding of the electron transfer mechanism and the factors that influence its rate. gamry.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical and molecular formula of a synthesized compound. For Copper(I) benzene trifluoromethanesulfonate, with the molecular formula (CF₃SO₃Cu)₂·C₆H₆, elemental analysis provides the weight percentages of carbon, hydrogen, and copper. sigmaaldrich.comresearchgate.net The experimentally determined percentages are compared against the theoretically calculated values to verify the purity and composition of the sample.

Table 3: Elemental Composition of (CF₃SO₃Cu)₂·C₆H₆

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Theoretical Weight % |

| Carbon | C | 12.01 | 96.08 | 19.09% |

| Hydrogen | H | 1.01 | 6.06 | 1.20% |

| Copper | Cu | 63.55 | 127.10 | 25.25% |

| Fluorine | F | 19.00 | 114.00 | 22.65% |

| Oxygen | O | 16.00 | 96.00 | 19.07% |

| Sulfur | S | 32.07 | 64.14 | 12.74% |

| Total | 503.38 | 100.00% |

Note: Based on the molecular formula (C₈H₆Cu₂F₆O₆S₂) and atomic weights. sigmaaldrich.comresearchgate.net

Surface Science Methodologies for On-Surface Assemblies

The study of how Copper(I) benzene trifluoromethanesulfonate molecules arrange themselves on a substrate falls under the domain of surface science. Methodologies such as Scanning Tunneling Microscopy (STM), non-contact Atomic Force Microscopy (nc-AFM), and X-ray Photoelectron Spectroscopy (XPS) are employed to investigate the on-surface synthesis and self-assembly of organometallic architectures.

These techniques allow for the characterization of molecular assemblies at the single-molecule level. When deposited on a suitable surface, such as Cu(111) or Au(111), under ultra-high vacuum conditions, the complex can form ordered, two-dimensional metal-organic frameworks. The interaction between the benzene ligand's π-system and the metallic surface, along with potential interactions involving the triflate anions, dictates the structure of the resulting assembly. STM and nc-AFM can provide real-space images of these structures, revealing their geometry and periodicity, while XPS can confirm the chemical state and integrity of the molecules on the surface. Computational modeling, such as Density Functional Theory (DFT), is often used in conjunction with experimental data to understand the thermodynamic driving forces behind the observed on-surface assemblies. researchgate.net

Scanning Tunneling Microscopy (STM) for Imaging and Characterization

Scanning Tunneling Microscopy stands as a powerful technique for visualizing surfaces at the atomic level. While direct STM studies specifically imaging the single crystal or deposited monolayers of copper(I) benzene trifluoromethanesulfonate are not extensively documented in publicly available research, the principles of STM have been widely applied to related systems, such as benzene adsorbed on copper surfaces and various copper-containing molecular superstructures. mdpi.comresearchgate.netresearchgate.net

In a typical (hypothetical) STM investigation of copper(I) benzene trifluoromethanesulfonate deposited on a conductive substrate like Au(111) or a Cu(111) single crystal, one would expect to probe the electronic and topographic features of the complex. mdpi.comaps.org The imaging process relies on the quantum mechanical tunneling of electrons between a sharp metallic tip and the sample surface. aps.org The resulting images would reveal the arrangement of the benzene and triflate ligands coordinated to the copper(I) centers.

Theoretical calculations for benzene on a Cu(111) surface suggest that the appearance in an STM image is dependent on the adsorption site (hollow, top, or bridge). researchgate.net For the full complex, one could anticipate that the contrast in the STM image would be influenced by the electron density of the different components. For instance, the π-system of the benzene ring, the electron-withdrawing trifluoromethanesulfonate group, and the copper ion would each contribute differently to the local density of states (LDOS) that is probed by the STM tip. aps.orgwsu.edu High-resolution images could potentially distinguish the orientation of the benzene ring relative to the copper atom and the surrounding triflate anions.

Furthermore, STM can be used to study dynamic processes, such as surface diffusion and the formation of self-assembled monolayers, providing insights into the intermolecular interactions that drive the ordering of the complex on a surface. nih.gov

Table 1: Hypothetical STM Imaging Parameters for Copper(I) Benzene Trifluoromethanesulfonate Analysis

| Parameter | Value | Purpose |

| Substrate | Au(111) or Cu(111) | Provides a clean, conductive, and atomically flat surface for deposition. |

| Deposition Method | Thermal Evaporation | Allows for the deposition of intact complex molecules in ultra-high vacuum. |

| Tunneling Current | 0.1 - 1 nA | Setpoint for maintaining a constant tip-sample distance. |

| Bias Voltage | -1.0 to +1.0 V | Applied between the tip and sample to control the energy of tunneling electrons. |

| Temperature | 77 K (Liquid Nitrogen) | Reduces thermal drift and enhances image stability. |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)